

# Chemical structure and properties of Butanilicaine (CAS 3785-21-5).

Author: BenchChem Technical Support Team. Date: December 2025



# In-Depth Technical Guide to Butanilicaine (CAS 3785-21-5)

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Butanilicaine** (CAS 3785-21-5) is a local anesthetic of the amide class, recognized for its role in regional anesthesia. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and toxicological profile. The information is curated to support research, scientific, and drug development endeavors. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

# **Chemical Structure and Physicochemical Properties**

**Butanilicaine**, systematically named 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide, is characterized by an aromatic ring, an amide linkage, and a tertiary amine.[1][2] This structure is fundamental to its anesthetic activity.

Table 1: Chemical Identifiers of Butanilicaine



| Identifier        | Value                                                   |
|-------------------|---------------------------------------------------------|
| CAS Number        | 3785-21-5                                               |
| IUPAC Name        | 2-(butylamino)-N-(2-chloro-6-<br>methylphenyl)acetamide |
| Molecular Formula | C13H19CIN2O                                             |
| Molecular Weight  | 254.76 g/mol [3]                                        |
| Canonical SMILES  | CCCCNCC(=O)NC1=C(C=CC=C1Cl)C                            |
| InChI Key         | VWYQKFLLGRBICZ-UHFFFAOYSA-N                             |

Table 2: Physicochemical Properties of Butanilicaine

| Property      | Value                    | Reference |
|---------------|--------------------------|-----------|
| Melting Point | 45-46 °C                 | [4]       |
| Boiling Point | 389.3 °C at 760 mmHg     | [4]       |
| Density       | 1.129 g/cm <sup>3</sup>  | [4]       |
| Appearance    | White crystalline powder | [4]       |

Note: pKa and logP values for **Butanilicaine** are not readily available in the reviewed literature. These values are crucial for predicting the onset and duration of action of local anesthetics.

# Mechanism of Action Primary Mechanism: Sodium Channel Blockade

The principal mechanism of action of **Butanilicaine**, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal membrane.[5][6] This action inhibits the propagation of nerve impulses, leading to a reversible loss of sensation.[5][6] The unionized form of the anesthetic crosses the cell membrane and, once inside the neuron, the ionized form binds to the intracellular portion of the sodium channel.[6] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions required for depolarization and action potential generation.[6]





Click to download full resolution via product page

Figure 1: Mechanism of Butanilicaine on Sodium Channels.

### **Potential Effects on Other Ion Channels**

Local anesthetics can also interact with other ion channels, which may contribute to both their therapeutic and toxic effects. While specific data for **Butanilicaine** is limited, studies on similar amide local anesthetics like bupivacaine show inhibition of potassium and calcium channels at higher concentrations.

- Potassium Channels: Bupivacaine has been shown to inhibit various potassium channels,
   which could affect neuronal repolarization and potentially contribute to cardiotoxicity.[7]
- Calcium Channels: Inhibition of calcium channels by local anesthetics can occur, although
  typically at higher concentrations than those required for sodium channel blockade.
   Bupivacaine has been demonstrated to inhibit L-type calcium channels.

Table 3: Comparative IC<sub>50</sub> Values of Amide Local Anesthetics on Ion Channels



| Local Anesthetic | Ion Channel                            | IC50           | Reference |
|------------------|----------------------------------------|----------------|-----------|
| Bupivacaine      | Na+ Channels (tonic block)             | 178 ± 8 μM     | [8]       |
| Bupivacaine      | SK2 K+ Channels                        | 16.5 μΜ        | [4]       |
| Bupivacaine      | ET-1 induced Ca <sup>2+</sup> increase | 3.79 ± 1.63 mM | [9]       |
| Lidocaine        | Na+ Channels<br>(resting)              | 226 μΜ         | [10]      |
| Lidocaine        | SK2 K+ Channels                        | 77.8 μM        | [4]       |

Note: Specific IC<sub>50</sub> values for **Butanilicaine** are not available in the reviewed literature.

## Synthesis of Butanilicaine

The synthesis of **Butanilicaine** is a two-step process.[1] The first step involves the formation of an amide intermediate, followed by an alkylation reaction.

## **Experimental Protocol**

A detailed experimental protocol for the synthesis of **Butanilicaine** is not readily available in the public domain. However, a general procedure based on the known reaction is as follows:

Step 1: Amide Formation 2-chloro-6-methylaniline is reacted with chloroacetyl chloride to form the N-(2-chloro-6-methylphenyl)-2-chloroacetamide intermediate. This reaction is typically carried out in an inert solvent.

Step 2: Alkylation The intermediate is then used to alkylate n-butylamine. This nucleophilic substitution reaction yields the final product, **Butanilicaine**. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid formed.





Click to download full resolution via product page

Figure 2: Synthetic Workflow for Butanilicaine.

#### **Pharmacokinetics**

Detailed pharmacokinetic parameters for **Butanilicaine**, such as clearance, volume of distribution, and half-life, are not well-documented in publicly available literature. As an amidetype local anesthetic, it is expected to be metabolized primarily in the liver by cytochrome P450 enzymes, similar to lidocaine and bupivacaine.[11] The metabolites are then excreted by the kidneys.[12] The extent of plasma protein binding is a crucial factor influencing the distribution and availability of the free drug. For many local anesthetics, binding is primarily to alpha-1-acid glycoprotein.[13]

## **Toxicology**

Specific LD<sub>50</sub> values for **Butanilicaine** have been reported for its phosphate salt.

Table 4: Acute Toxicity of **Butanilicaine** Phosphate

| Species | Route of Administration | LD50                       | Reference |
|---------|-------------------------|----------------------------|-----------|
| Mouse   | Intravenous (i.v.)      | 30 mg/kg                   | [14]      |
| Mouse   | Intraperitoneal (i.p.)  | 363 mg/kg                  | [14]      |
| Mouse   | Subcutaneous (s.c.)     | 11.4 mg/20g (570<br>mg/kg) | [14]      |
| Rat     | Intraperitoneal (i.p.)  | 259 mg/kg                  | [14]      |



Systemic toxicity of local anesthetics typically manifests as central nervous system (CNS) and cardiovascular effects.[15] CNS toxicity can range from lightheadedness and tinnitus to seizures and coma. Cardiovascular toxicity can include hypotension, arrhythmias, and cardiac arrest.[15]

# **Anti-inflammatory Properties**

Beyond their anesthetic effects, local anesthetics, including likely **Butanilicaine**, possess antiinflammatory properties.[2][16] These effects are thought to be mediated through mechanisms independent of sodium channel blockade. Local anesthetics can modulate the function of various immune cells, including neutrophils and macrophages, and interfere with inflammatory signaling pathways.[3][16] They have been shown to inhibit the release of pro-inflammatory cytokines such as TNF- $\alpha$  and interleukins.[16]





Click to download full resolution via product page

Figure 3: Potential Anti-inflammatory Signaling Pathway of Butanilicaine.

## Conclusion

**Butanilicaine** is a well-characterized amide local anesthetic with a clear synthetic pathway. Its primary mechanism of action is through the blockade of voltage-gated sodium channels. While its toxicological profile for the phosphate salt is established, a significant gap exists in the publicly available literature regarding its specific physicochemical properties (pKa, logP),



detailed pharmacokinetic parameters, and quantitative data on its interaction with various ion channels. Further research is warranted to fully elucidate these aspects, which would be invaluable for its potential optimization and broader clinical application. The anti-inflammatory properties of local anesthetics also present an interesting avenue for future investigation of **Butanilicaine**'s therapeutic potential beyond local anesthesia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Butanilicaine Wikipedia [en.wikipedia.org]
- 2. Butanilicaine [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Bupivacaine inhibits a small conductance calcium-activated potassium type 2 channel in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of terbutaline in man and dog PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bupivacaine inhibits endothelin-1-evoked increases in intracellular calcium in model sensory neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Local anesthetic inhibition of a bacterial sodium channel PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic and pharmacokinetic aspects of local anesthetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS Toxicological Profile for 2-Butanone NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lidocaine plasma protein binding PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. Butanilicaine [drugfuture.com]
- 15. scbt.com [scbt.com]
- 16. Butanilicaine | C13H19ClN2O | CID 22379 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Butanilicaine (CAS 3785-21-5).]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196261#chemical-structure-and-properties-of-butanilicaine-cas-3785-21-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com